molecular formula C8H13F3N4O B1480078 (1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol CAS No. 2097963-59-0

(1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No.: B1480078
CAS No.: 2097963-59-0
M. Wt: 238.21 g/mol
InChI Key: XBRDAPSANVZJFR-UHFFFAOYSA-N
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Description

(1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C8H13F3N4O and its molecular weight is 238.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ligand Application in Catalytic Reactions An easily accessible prolinol derived ligand closely related to the queried compound showed effectiveness in catalytic enantioselective additions, specifically the addition of terminal alkynes to cyclic imines, using dimethylzinc under mild conditions. This resulted in high yields and excellent enantioselectivities, producing chiral propargylic sulfamidates (Munck et al., 2017).

Role in Cycloaddition Reactions Compounds structurally akin to the one were involved in 1,3-cycloaddition reactions. Treatment with certain dipolarophiles led to unique products via an unusual reaction pathway, showcasing the potential of such compounds in facilitating complex chemical transformations (Zanirato, 2002).

Synthesis of Medicinal and Agrochemical Compounds Certain pyrrolidinone derivatives, structurally related to the queried compound, demonstrated utility in the synthesis of agrochemicals and medicinal compounds, signifying the importance of such structural moieties in pharmaceutical and agricultural sectors (Ghelfi et al., 2003).

Construction of Polyheterocyclic Systems Multicomponent reactions involving proline and structurally similar compounds resulted in unique polyheterocyclic systems, highlighting the role of these compounds in constructing complex molecular architectures, which could be pivotal in material science or drug design (Cao et al., 2019).

Properties

IUPAC Name

[1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N4O/c9-8(10,11)7(6-16)1-3-15(5-7)4-2-13-14-12/h16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRDAPSANVZJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.